molecular formula C2H8N2O2S B1206381 N,N'-Dimethylsulfamide CAS No. 22504-72-9

N,N'-Dimethylsulfamide

Cat. No.: B1206381
CAS No.: 22504-72-9
M. Wt: 124.17 g/mol
InChI Key: SQNVFBHILRFQJY-UHFFFAOYSA-N
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Description

N,N'-Dimethylsulfamide (DMSO) is a colorless and highly polar organic compound with a molecular formula of C2H7NO2S. It is widely used as a solvent in various chemical reactions and as a cryoprotectant for cell culture. DMSO has been extensively studied for its potential therapeutic applications due to its unique properties.

Scientific Research Applications

Detection and Quantification in Water

A study by Kowal et al. (2009) developed a method for detecting and quantifying N,N-dimethylsulfamide (DMS) in water. This method, based on ultraperformance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS), is efficient for analyzing DMS in various water sources like drinking water, surface water, and groundwater. The procedure is fast, sensitive, and robust, making it suitable for routine laboratory work and economic for large-scale analysis (Kowal et al., 2009).

Role in NDMA Formation in Water Treatment

Research by Schmidt and Brauch (2008) and von Gunten et al. (2010) explored the transformation of DMS during drinking water treatment, particularly its role in forming N-nitrosodimethylamine (NDMA), a carcinogen. These studies highlighted that DMS is not effectively removed by conventional water treatment methods and can be converted to NDMA during ozonation. This transformation is catalyzed by bromide and is a significant concern in water treatment processes (Schmidt & Brauch, 2008); (von Gunten et al., 2010).

Computational Chemistry Insights

Trogolo et al. (2015) used computational chemistry methods to study the transformation of DMS into NDMA during the ozonation of bromine-containing drinking water. The study provides insights into the reactive intermediates and the mechanism of NDMA formation, which are challenging to examine through experimental methods alone (Trogolo et al., 2015).

Role in Synthesis of Heterocyclic Compounds

Gaber et al. (2017) reviewed the utility of N,N-dimethyl analogues like N,N-dimethyl enaminones as building blocks for synthesizing a wide range of heterocyclic compounds. These compounds are of biological interest and can lead to new classes of biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).

Impact on Micellization in Solvents

Dey et al. (2017) conducted a study on the impact of solvents like N,N-dimethylformamide on the micellization process of different surfactants. This research is relevant in the fields of chemistry, industry, and pharmaceuticals, providing valuable information on the behavior of surfactants in the presence of different solvents (Dey et al., 2017).

Mechanism of Action

During ozonation of drinking water, DMS can be transformed into a highly toxic product, N-nitrosodimethylamine (NDMA) . This fragile complex undergoes immediate reaction by two branches: an exothermic channel that produces NDMA, and an entropy-driven channel giving non-NDMA products .

Safety and Hazards

DMS is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

N,N’-Dimethylsulfamide plays a significant role in biochemical reactions, particularly as a degradation product of pesticides. It interacts with various enzymes and proteins, influencing their activity. For instance, N,N’-Dimethylsulfamide has been shown to interact with enzymes involved in the degradation of pesticides, such as those in the cytochrome P450 family . These interactions can lead to the formation of other metabolites, which may have different biochemical properties and effects.

Cellular Effects

N,N’-Dimethylsulfamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to N,N’-Dimethylsulfamide can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses.

Molecular Mechanism

The molecular mechanism of action of N,N’-Dimethylsulfamide involves its interaction with biomolecules, such as enzymes and proteins. It can bind to active sites of enzymes, inhibiting or activating their activity. For instance, N,N’-Dimethylsulfamide has been shown to inhibit the activity of certain enzymes involved in the degradation of pesticides, leading to the accumulation of toxic metabolites . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Dimethylsulfamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N,N’-Dimethylsulfamide is relatively stable under certain conditions, but it can degrade over time, leading to the formation of other metabolites . These degradation products may have different biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of N,N’-Dimethylsulfamide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For example, studies have shown that high doses of N,N’-Dimethylsulfamide can lead to oxidative stress and damage to cellular components . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific cellular responses.

Metabolic Pathways

N,N’-Dimethylsulfamide is involved in various metabolic pathways, particularly those related to the degradation of pesticides. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, N,N’-Dimethylsulfamide can be metabolized by cytochrome P450 enzymes, leading to the formation of other metabolites . These metabolites may have different biochemical properties and effects on cellular function.

Transport and Distribution

The transport and distribution of N,N’-Dimethylsulfamide within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can influence the localization and distribution of N,N’-Dimethylsulfamide within cells, affecting its activity and function.

Subcellular Localization

N,N’-Dimethylsulfamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, N,N’-Dimethylsulfamide may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and detoxification processes.

Properties

IUPAC Name

N-(methylsulfamoyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S/c1-3-7(5,6)4-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNVFBHILRFQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177027
Record name Dimethyl-diamine-sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22504-72-9
Record name N,N′-Dimethylsulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22504-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethyl-diamine-sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Dimethylsulfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403677
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Record name Dimethyl-diamine-sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dimethylsulphamide
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Record name N,N′-Dimethylsulfamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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